(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)boronic acid
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Overview
Description
(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)boronic acid is an organic compound with the molecular formula C10H11BO3 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a hydroxyl group and an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-oxo-6,7-dihydro-5H-naphthalen-2-yl)boronic acid typically involves the reaction of a naphthalene derivative with a boronic acid reagent. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where a halogenated naphthalene compound reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the naphthalene ring can be reduced to form alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are commonly employed.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives of the naphthalene ring.
Substitution: Various substituted naphthalene derivatives, depending on the reactants used.
Scientific Research Applications
(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (8-oxo-6,7-dihydro-5H-naphthalen-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors. The compound’s interactions with biological molecules can modulate enzyme activity and cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- (8-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid
- 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalen-1-one
Uniqueness
(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)boronic acid is unique due to its specific structural features, such as the presence of both a boronic acid group and a carbonyl group within the naphthalene ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and versatility in synthetic applications.
Properties
IUPAC Name |
(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h4-6,13-14H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFJBJJYSFLTMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCCC2=O)C=C1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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